2-Aminothiophen-3-ol
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Overview
Description
2-Aminothiophen-3-ol is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothiophen-3-ol can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Aminothiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group
Properties
Molecular Formula |
C4H5NOS |
---|---|
Molecular Weight |
115.16 g/mol |
IUPAC Name |
2-aminothiophen-3-ol |
InChI |
InChI=1S/C4H5NOS/c5-4-3(6)1-2-7-4/h1-2,6H,5H2 |
InChI Key |
VGZREXZCXACRQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1O)N |
Origin of Product |
United States |
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